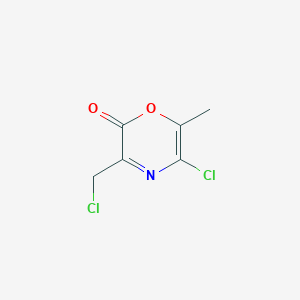
2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl- is a heterocyclic organic compound. It is characterized by the presence of an oxazinone ring, which is a six-membered ring containing one oxygen and one nitrogen atom. The compound is further substituted with chlorine and methyl groups, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyl ketone with an amino alcohol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of specialized equipment to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Oxazin-2-one, 5-chloro-3,6-dimethyl-: This compound is similar but lacks the chloromethyl group.
2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-: This compound is similar but lacks the methyl group at the 6-position.
Uniqueness
2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl- is unique due to the presence of both chlorine and methyl groups, which can significantly influence its reactivity and potential applications. The combination of these substituents can lead to unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
142330-84-5 |
|---|---|
Molecular Formula |
C6H5Cl2NO2 |
Molecular Weight |
194.01 g/mol |
IUPAC Name |
5-chloro-3-(chloromethyl)-6-methyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C6H5Cl2NO2/c1-3-5(8)9-4(2-7)6(10)11-3/h2H2,1H3 |
InChI Key |
HZZREHSXEZNISQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=O)O1)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



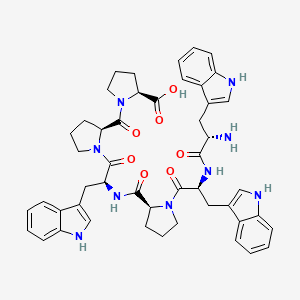
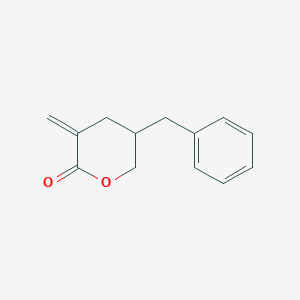
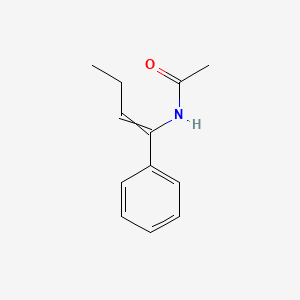
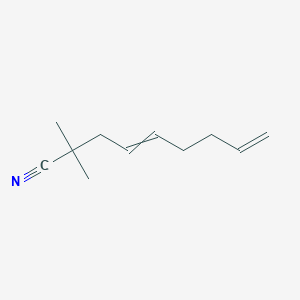
amino}ethan-1-ol](/img/structure/B12547880.png)

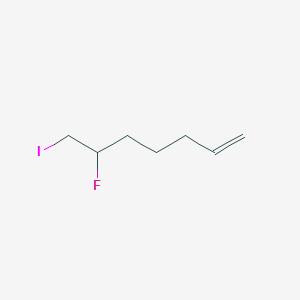
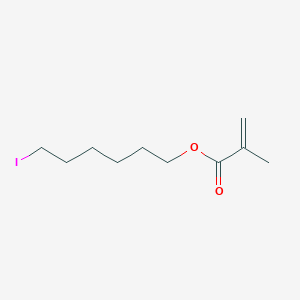
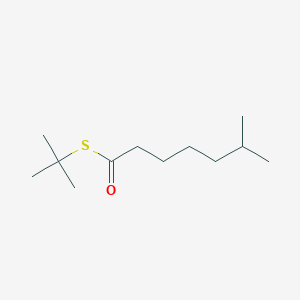
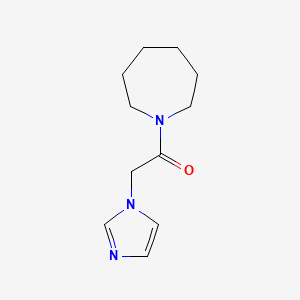
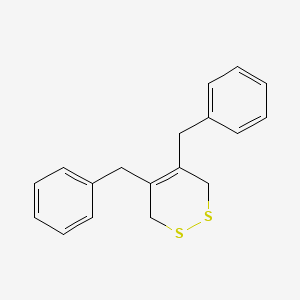
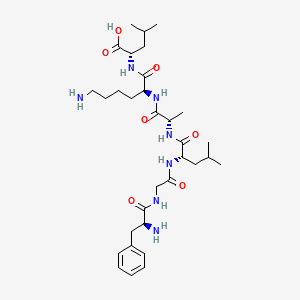
![1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-](/img/structure/B12547930.png)
